molecular formula C24H26N4O2 B2510199 3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one CAS No. 1021035-21-1

3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2510199
CAS No.: 1021035-21-1
M. Wt: 402.498
InChI Key: CDDDKSZJRGHJQU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing more complex molecules.

    Catalysis: Potential use in catalytic processes due to its structural features.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Explored as a candidate for new drug molecules targeting specific biological pathways.

Industry

    Materials Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable piperazine derivative.

    Attachment of the Pyridazinyl Group: Using a coupling reaction to attach the 6-phenylpyridazin-3-yl group to the piperazine.

    Formation of the Propanone Backbone: Introducing the propanone moiety through a condensation reaction.

    Methoxylation: Adding the methoxy group to the phenyl ring via an electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-2-one: Similar structure with a slight variation in the propanone moiety.

    4-Methoxyphenylpiperazine: Shares the methoxyphenyl and piperazine components.

Uniqueness

The uniqueness of 3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-30-21-10-7-19(8-11-21)9-14-24(29)28-17-15-27(16-18-28)23-13-12-22(25-26-23)20-5-3-2-4-6-20/h2-8,10-13H,9,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDDKSZJRGHJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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